
methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride
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Overview
Description
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is a synthetic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation of isopropyl acetoacetate with aromatic aldehydes in the presence of methylamine in ethanol, yielding cyclic β-keto esters. These esters are then treated with hydrazine hydrate in ethanol under reflux conditions to form the desired indazole derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution at the Amino Group
The primary amine group (-NH₂) undergoes nucleophilic substitution reactions, particularly under acidic or catalytic conditions. These reactions allow for the introduction of alkyl or aryl substituents:
For example, reductive amination with cyclic ketones (e.g., dimedone) produces secondary amines with high regioselectivity under oxygenated conditions .
Ester Hydrolysis and Carboxylate Functionalization
The methyl ester group undergoes hydrolysis under basic or acidic conditions, enabling conversion to carboxylic acids or further derivatization:
Hydrolysis to the carboxylic acid (e.g., 4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid) is a critical step for generating intermediates used in peptide-mimetic drug design.
Acylation Reactions
The amino group reacts with acylating agents to form amides, enhancing solubility or binding affinity:
Acylation with fluorinated benzyl groups (e.g., 2,4-difluorobenzoyl chloride) enhances sigma-1 receptor binding (pKᵢ > 8.0) .
Oxidative Coupling and Cyclization
Under oxidative conditions, the compound participates in cross-dehydrogenative coupling (CDC) reactions with β-dicarbonyl substrates:
Substrate | Conditions | Product | Yield | Reference |
---|---|---|---|---|
β-Ketoesters | AcOH, O₂, 130°C | Pyrazolo[1,5-a]pyridines | 72–94% | |
Cyclic β-diketones | Ethanol, O₂ | Pyrido[1,2-b]indazoles | 79–87% |
For example, reactions with ethyl acetoacetate yield substituted pyrazolo[1,5-a]pyridines via a mechanism involving enol addition and oxidative dehydrogenation .
Salt Formation and Solubility Enhancement
As a hydrochloride salt, the compound exhibits improved aqueous solubility compared to its free base. This property is exploited in pharmacokinetic optimization:
Property | Value | Impact | Reference |
---|---|---|---|
Solubility in PBS | >100 μM | Suitable for in vitro assays | |
pKa (predicted) | 12.06 ± 0.40 | Favors protonation at physiological pH |
Key Mechanistic Insights
-
Reductive Amination : The amine group reacts with carbonyl compounds via imine intermediates, reduced in situ by agents like NaBH₃CN .
-
Oxidative Coupling : Molecular oxygen drives dehydrogenation, forming conjugated heterocycles (e.g., pyrazolo[1,5-a]pyridines) .
-
Acylation Selectivity : Steric hindrance from the tetrahydroindazole ring directs acylation to the exocyclic amine .
Scientific Research Applications
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride has a wide range of scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, indazole derivatives have been shown to inhibit enzymes like 5-lipoxygenase, which plays a role in the inflammatory response . The compound may also interact with various receptors and proteins, modulating their activity and leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Another indole derivative with antiviral activity.
1-Methyl-1H-indazole-4-acetic acid: Known for its anti-inflammatory properties.
Ethyl 4,5,6,7-tetrahydro-1H-indazole-5-carboxylate: A structurally similar compound used in various synthetic applications.
Uniqueness
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Biological Activity
Methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride (CAS No. 1781510-37-9) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including its synthesis, mechanism of action, and therapeutic applications.
- Molecular Formula : C9H13N3O2
- Molecular Weight : 195.22 g/mol
- CAS Number : 1781510-37-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. Research indicates that indazole derivatives can modulate several signaling pathways involved in cell proliferation, apoptosis, and inflammation.
Biological Activities
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Anticancer Activity :
- Indazole-containing compounds have shown promising anticancer effects. For instance, derivatives have been tested for their inhibitory effects on various cancer cell lines with IC50 values indicating potent activity (e.g., IC50 < 50 nM in some studies) .
- The compound has been linked to the inhibition of key enzymes involved in cancer progression, such as FGFR (Fibroblast Growth Factor Receptor), with reported IC50 values as low as 4.1 nM for specific derivatives .
- Anti-inflammatory Effects :
- Neuroprotective Properties :
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Anticancer | Potent inhibition of cancer cell lines with IC50 < 50 nM | |
Anti-inflammatory | Reduced TNF-alpha and IL-6 levels | |
Neuroprotective | Modulation of EAATs |
Case Study: Anticancer Efficacy
In a recent study focusing on the anticancer properties of indazole derivatives, this compound was evaluated against several cancer cell lines. The results indicated a significant reduction in cell viability at concentrations as low as 25 nM . The mechanism was attributed to the induction of apoptosis and cell cycle arrest.
Structure-Activity Relationship (SAR)
Research into the SAR of indazole derivatives has revealed that specific substitutions on the indazole ring enhance biological activity. For example, modifications at the 4-position and 6-position have been shown to significantly increase FGFR inhibitory activity .
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate hydrochloride?
- Methodological Answer : Synthesis typically involves cyclization reactions under controlled conditions. Solvent selection (e.g., DCM, THF) and catalysts (e.g., acetic acid, sodium acetate) are critical for yield optimization. For example, refluxing in acetic acid with stoichiometric adjustments (1.0–1.1 equiv of reagents) enhances reaction efficiency. Post-synthesis, purification via column chromatography with gradients of ethyl acetate/hexane or methanol/DCM ensures high purity .
Q. How is this compound characterized to confirm its structural identity and purity?
- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to resolve indazole ring protons and amine/carboxylate groups. High-resolution mass spectrometry (HRMS) or ESI-MS validates molecular weight (±1–2 ppm accuracy). Purity is assessed via HPLC (>95% by area normalization) and elemental analysis (C, H, N within 0.4% theoretical) .
Q. What purification strategies are recommended for isolating this hydrochloride salt?
- Methodological Answer : After neutralization, the hydrochloride salt is precipitated using cold diethyl ether or ethyl acetate. Recrystallization from DMF/acetic acid mixtures improves crystallinity. For lab-scale isolation, centrifugal filtration under inert atmosphere (N₂/Ar) minimizes degradation .
Q. How can researchers assess the aqueous solubility of this compound for in vitro assays?
- Methodological Answer : Prepare a saturated solution in phosphate-buffered saline (pH 7.4) using a Prima HT System , equilibrate for 24 hours, and filter (0.22 µm). Quantify solubility via UV-Vis spectroscopy at λmax (e.g., 270–300 nm) with a calibration curve. Dynamic light scattering (DLS) may detect colloidal aggregates .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid inhalation/contact; wash skin immediately with water if exposed. Store at 2–8°C in airtight, light-resistant containers. For spills, neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
Advanced Research Questions
Q. What mechanisms underlie the biological activity of this compound in enzyme inhibition studies?
- Methodological Answer : The tetrahydroindazole core may act as a dihydroorotate dehydrogenase (DHODH) inhibitor , disrupting pyrimidine biosynthesis. Kinetic assays (e.g., NADH depletion monitored at 340 nm) and X-ray crystallography of enzyme-ligand complexes can elucidate binding modes. Competitive vs. non-competitive inhibition is determined via Lineweaver-Burk plots .
Q. How do structural modifications (e.g., substituents on the indazole ring) affect its pharmacological profile?
- Methodological Answer : Introduce substituents via microwave-assisted Suzuki coupling or reductive amination. Assess changes in logP (HPLC-based), solubility, and IC₅₀ in cell-based assays (e.g., anti-proliferative effects in cancer lines). Methyl or halogen groups at position 5 often enhance metabolic stability .
Q. How should researchers resolve contradictions in reported solubility or activity data across studies?
- Methodological Answer : Standardize assay conditions (buffer pH, temperature, DMSO concentration ≤0.1%). Cross-validate using orthogonal methods (e.g., isothermal titration calorimetry vs. UV-Vis for solubility). Statistical analysis (e.g., ANOVA) identifies outliers due to batch variability or degradation .
Q. What are critical factors in designing in vivo pharmacokinetic studies for this compound?
- Methodological Answer : Administer via IV/oral routes in rodent models. Collect plasma samples at timed intervals; quantify drug levels via LC-MS/MS. Calculate AUC, Cmax, and t₁/₂. Monitor metabolites (e.g., demethylated or hydrolyzed products) using high-resolution tandem MS .
Q. How does the hydrochloride salt form influence stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies at 40°C/75% RH for 6 months. Monitor via HPLC for degradation products (e.g., free amine formation). Lyophilization enhances long-term stability. Differential scanning calorimetry (DSC) identifies phase transitions affecting shelf life .
Properties
Molecular Formula |
C9H14ClN3O2 |
---|---|
Molecular Weight |
231.68 g/mol |
IUPAC Name |
methyl 5-amino-4,5,6,7-tetrahydro-1H-indazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H13N3O2.ClH/c1-14-9(13)8-6-4-5(10)2-3-7(6)11-12-8;/h5H,2-4,10H2,1H3,(H,11,12);1H |
InChI Key |
YSHQWEZZTACKJG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NNC2=C1CC(CC2)N.Cl |
Origin of Product |
United States |
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